molecular formula C19H28BNO5 B13722725 2-(4-(Cyclohexylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-(Cyclohexylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13722725
M. Wt: 361.2 g/mol
InChI Key: CTCJUWYBSKSCJC-UHFFFAOYSA-N
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Description

2-(4-(Cyclohexylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Cyclohexylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would require careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product. Additionally, the use of efficient catalysts and solvents would be crucial to optimize the reaction and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Cyclohexylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form aniline derivatives.

    Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki–Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are commonly used in Suzuki–Miyaura coupling reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of biaryl compounds through Suzuki–Miyaura coupling.

Scientific Research Applications

2-(4-(Cyclohexylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to synthesize biaryl compounds.

    Biology: Potential use in the development of fluorescent probes for detecting biomolecules.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2-(4-(Cyclohexylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in Suzuki–Miyaura coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the palladium center.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Another boronic acid derivative used in Suzuki–Miyaura coupling.

    Cyclohexylboronic acid: Similar structure but lacks the nitrophenyl group.

    4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane: Similar compound with a different substituent on the phenyl ring.

Uniqueness

2-(4-(Cyclohexylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the cyclohexylmethoxy and nitrophenyl groups.

Properties

Molecular Formula

C19H28BNO5

Molecular Weight

361.2 g/mol

IUPAC Name

2-[4-(cyclohexylmethoxy)-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C19H28BNO5/c1-18(2)19(3,4)26-20(25-18)15-10-11-17(16(12-15)21(22)23)24-13-14-8-6-5-7-9-14/h10-12,14H,5-9,13H2,1-4H3

InChI Key

CTCJUWYBSKSCJC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3CCCCC3)[N+](=O)[O-]

Origin of Product

United States

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